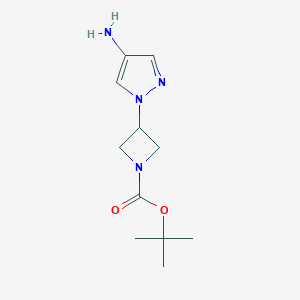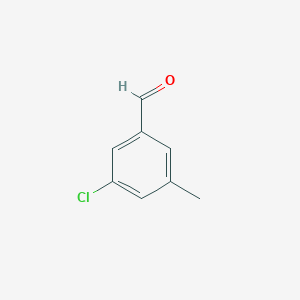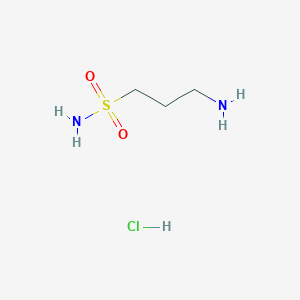
(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid
Übersicht
Beschreibung
(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic acid is a compound that can be synthesized through various chemical reactions involving morpholine derivatives. The compound is of interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related morpholinecarboxylic acid derivatives has been reported in the literature. For instance, optically active 3-morpholinecarboxylic acid was synthesized by reacting benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanol . Additionally, (R)- and (S)-N-Boc-morpholine-2-carboxylic acids were prepared using an enantioselective synthesis that involved enzyme-catalyzed kinetic resolution . These methods provide a foundation for the synthesis of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic acid by indicating that morpholine derivatives can be manipulated under various reaction conditions to yield optically active carboxylic acids.
Molecular Structure Analysis
The molecular structure of morpholine derivatives has been studied using various spectroscopic techniques and theoretical calculations. For example, a novel morpholine derivative was structurally elucidated using UV, FT-IR, NMR spectroscopy, and density functional theory (DFT) calculations . These techniques could be applied to determine the molecular structure of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic acid, providing insights into its stereochemistry and electronic properties.
Chemical Reactions Analysis
Morpholine derivatives participate in a variety of chemical reactions. The reaction of o-formylphenylboronic acid with morpholine resulted in the formation of a benzoxaborole derivative . Another study reported the synthesis of a morpholine-containing indazole derivative by condensation reactions . These studies suggest that (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic acid could also undergo similar reactions, potentially leading to the formation of novel compounds with biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives have been explored through experimental and computational methods. DFT studies have provided information on the nonlinear optical properties, thermal behavior, and electronic transitions of a morpholine derivative . Similarly, theoretical and spectroscopic studies have been conducted to determine the electronic structure and spectroscopic properties of another morpholine-containing molecule . These analyses are crucial for understanding the reactivity and stability of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity Analysis
Studies on antioxidant activities and their implications across various fields have highlighted the importance of analyzing antioxidant capacity in complex samples. For instance, analytical methods like the Oxygen Radical Absorption Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) tests are used to determine the antioxidant activity in samples, which are essential in food engineering, medicine, and pharmacy research. These methods are based on chemical reactions, utilizing spectrophotometry to monitor characteristic color changes or solution discolorations, indicating the presence and activity of antioxidants. Such assays have been successfully applied in antioxidant analysis, clarifying the mechanisms and kinetics of processes involving several antioxidants (Munteanu & Apetrei, 2021).
Antimicrobial and Hepatoprotective Properties
The exploration of natural products, including specific chemical compounds for their antimicrobial and hepatoprotective properties, has been a significant area of research. For example, phenolic acids such as Chlorogenic Acid (CGA) have been studied for their practical, biological, and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective roles. These findings underscore the potential of natural compounds in treating various disorders, such as hepatic steatosis, cardiovascular disease, and obesity, and suggest further research to optimize their biological and pharmacological effects (Naveed et al., 2018).
Synthetic and Pharmacological Potential
The synthetic routes and chemical transformations of certain compounds, such as 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, have been analyzed for their high synthetic and pharmacological potential. These compounds, featuring a sultone core, have shown possibilities in constructing new molecular systems with attractive pharmacological properties. Despite limited studies, the unique chemical structure and potential pharmacological activities, including anticoagulant, antimicrobial, and antitumor properties, highlight the need for further research in experimental chemistry and pharmacology (Hryhoriv et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3R)-4-benzyl-5-oxomorpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11-8-17-7-10(12(15)16)13(11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHROJZLGLNLBT-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C(=O)CO1)CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543338 | |
| Record name | (3R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid | |
CAS RN |
106973-36-8 | |
| Record name | (3R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(2-Aminophenyl)(methyl)amino]ethanol](/img/structure/B111037.png)



